CGP 54626A (free base)
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Overview
Description
CGP 54626A is a chemical compound known for its role as a gamma-aminobutyric acid type B receptor modulator. It is essential in both the central and peripheral nervous systems. This compound is used as a tool to identify and characterize gamma-aminobutyric acid type B receptor agonists and antagonists, aiding in the development of drugs targeting diseases related to these systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CGP 54626A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality CGP 54626A .
Chemical Reactions Analysis
Types of Reactions
CGP 54626A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in CGP 54626A.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of CGP 54626A
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various analogs and derivatives of CGP 54626A, which can be used for further research and development .
Scientific Research Applications
CGP 54626A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study gamma-aminobutyric acid type B receptors and their interactions with other compounds.
Biology: Helps in understanding the role of gamma-aminobutyric acid type B receptors in the nervous system.
Medicine: Aids in the development of drugs targeting neurological disorders related to gamma-aminobutyric acid type B receptors.
Industry: Used in the production of research chemicals and as a reference standard in analytical laboratories .
Mechanism of Action
CGP 54626A exerts its effects by modulating gamma-aminobutyric acid type B receptors. It binds to the orthosteric site of the gamma-aminobutyric acid type B receptor 1, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmission in the central and peripheral nervous systems. The molecular targets involved include gamma-aminobutyric acid type B receptor subunits, which form functional heteromeric complexes .
Comparison with Similar Compounds
Similar Compounds
Baclofen: Another gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.
Phaclofen: A selective gamma-aminobutyric acid type B receptor antagonist.
Saclofen: Another gamma-aminobutyric acid type B receptor antagonist with similar properties
Uniqueness
CGP 54626A is unique due to its high potency and selectivity as a gamma-aminobutyric acid type B receptor antagonist. It has an IC50 value of 4 nanomolar, making it one of the most potent antagonists available. This high potency allows for precise modulation of gamma-aminobutyric acid type B receptor activity, making it a valuable tool in both research and drug development .
Properties
Molecular Formula |
C18H28Cl2NO3P |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 |
InChI Key |
JGGVBBYJRQOPPA-BBRMVZONSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding) 3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid CGP 54626 CGP-54626 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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